REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11]I)[CH:6]=[CH:7][CH:8]=1.[C-:15]#[C-:16].[Na+].[Na+]>>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][C:15]#[CH:16])[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|
|
Name
|
3-(3-trifluoromethylphenyl)-1-iodopropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCCI)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[C-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)CCCC#C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |